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1-(2,5,6-trichloro-1H-indol-3-yl)ethanone

Cat. No.: B13091536
CAS No.: 800400-55-9
M. Wt: 262.5 g/mol
InChI Key: RJDWPFHFAHHUDJ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Bioactive Molecules

The indole nucleus, a bicyclic aromatic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. nih.govapolloscientific.co.uk Its structural rigidity, combined with the electron-rich nature of the pyrrole ring, allows for diverse interactions with a wide array of biological targets. nih.gov This versatility is evidenced by its presence in essential natural compounds and numerous synthetic drugs. nist.govnih.gov

The amino acid tryptophan, a fundamental building block of proteins, features an indole ring. It also serves as the biosynthetic precursor to a host of vital molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nist.gov The significance of the indole scaffold extends to a broad spectrum of pharmacological activities. nih.gov Researchers have successfully developed indole-based compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov

The ability to substitute various positions on the indole ring allows chemists to fine-tune the molecule's steric, electronic, and lipophilic properties, thereby optimizing its efficacy and selectivity for specific biological targets. nih.gov For example, indole derivatives like Vincristine and Vinblastine (B1199706) are critical anticancer agents that inhibit tubulin polymerization, while Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID). nist.gov

Table 1: Examples of Bioactive Indole-Based Molecules

Compound Name Core Structure Biological Significance
Tryptophan Indole Essential amino acid, precursor to serotonin
Serotonin Indole Neurotransmitter involved in mood regulation
Indomethacin Indole Non-steroidal anti-inflammatory drug (NSAID)
Vincristine Indole Alkaloid Anticancer agent (tubulin polymerization inhibitor)
Arbidol Indole Antiviral drug

Overview of Halogenated Indole Derivatives in Chemical and Biological Research

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful strategy in drug design. In the context of indole derivatives, halogenation can profoundly influence a compound's biological activity. eurochlor.org The introduction of halogens, particularly chlorine and bromine, can alter properties such as lipophilicity, metabolic stability, and binding affinity to target receptors. eurochlor.org

Marine organisms are a particularly rich source of halogenated indole alkaloids, where these compounds are thought to play a role in chemical defense. beilstein-journals.org The presence of bromine or chlorine on the indole ring is a common feature of many marine-derived natural products with potent biological activities. For instance, brominated indoles have been reported to possess antitumor, antibacterial, and anti-inflammatory properties. bldpharm.com

In synthetic chemistry, the deliberate addition of chlorine atoms to an indole scaffold is used to modulate its therapeutic potential. The position and number of chlorine atoms can be critical determinants of a compound's pharmacological profile. eurochlor.org This strategic modification is a key area of research for developing new drug candidates with enhanced potency and improved pharmacokinetic properties.

Contextualization of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone within the Broader Field of Indole Chemistry

The specific compound, this compound, is a member of the 3-acetylindole (B1664109) family, characterized by an acetyl group (–C(O)CH₃) at the C3 position of the indole ring. The 3-acetylindole moiety is a valuable synthetic intermediate, serving as a starting point for the construction of more complex, biologically active indole alkaloids. nih.govresearchgate.netresearchgate.net

Structurally, this molecule is distinguished by a specific trichlorination pattern, with chlorine atoms at the C2, C5, and C6 positions. While specific research detailing the synthesis and biological activity of this compound is not prominent in publicly available scientific literature, its chemical architecture allows for informed contextualization. The presence of a chlorine atom at the C2 position of the pyrrole ring, along with dichlorination on the benzene ring at C5 and C6, represents a significant modification of the basic indole scaffold.

Closely related analogs have been cataloged, including various monochlorinated 3-acetylindoles and a trichlorinated N-methylated version, 1-(2,5,6-trichloro-1-methylindol-3-yl)ethanone. apolloscientific.co.ukbldpharm.comchemicalbook.comnih.gov The synthesis of 3-acetylindoles is commonly achieved through the Friedel-Crafts acetylation of the corresponding indole. researchgate.net This suggests a plausible synthetic route to the target compound would involve the acetylation of 2,5,6-trichloro-1H-indole.

Given the established biological importance of both the 3-acetylindole core and halogenated indoles, this compound can be classified as a compound of potential interest in medicinal chemistry. The combination of these structural features suggests it may possess unique electronic and steric properties that could translate into notable biological activity, warranting further investigation.

Table 2: Comparison of this compound and a Related Analog

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₀H₆Cl₃NO 262.52 (calculated) 3-acetylindole core; N-H group; Chlorine at C2, C5, C6
1-(2,5,6-trichloro-1-methylindol-3-yl)ethanone nih.gov C₁₁H₈Cl₃NO 276.5 3-acetylindole core; N-methyl group; Chlorine at C2, C5, C6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl3NO B13091536 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone CAS No. 800400-55-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

800400-55-9

Molecular Formula

C10H6Cl3NO

Molecular Weight

262.5 g/mol

IUPAC Name

1-(2,5,6-trichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H6Cl3NO/c1-4(15)9-5-2-6(11)7(12)3-8(5)14-10(9)13/h2-3,14H,1H3

InChI Key

RJDWPFHFAHHUDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=CC(=C(C=C21)Cl)Cl)Cl

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of Indole Ethanone Compounds

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed insights into molecular structure through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: Proton NMR would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone, one would expect to see distinct signals for the N-H proton of the indole (B1671886) ring, the aromatic protons, and the methyl protons of the ethanone (B97240) group. The splitting patterns and coupling constants of these signals would provide information about the connectivity of the protons.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the carbonyl carbon, the carbons of the indole ring, and the methyl carbon.

A data table for the expected NMR shifts would be populated here upon availability of experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole, the C=O stretch of the ketone, C-N stretching, C-Cl stretching, and various C-H and C=C bonds within the aromatic system.

A data table summarizing the key IR absorption bands would be presented in this section.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of the molecule.

A data table of the expected mass-to-charge ratios and their corresponding fragments would be included here.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a crucial technique for determining the empirical formula of a compound. By measuring the percentage composition of each element (carbon, hydrogen, nitrogen, chlorine), it is possible to verify the purity and confirm that the synthesized compound has the correct atomic composition.

A data table comparing the theoretical and experimentally determined elemental composition would be provided in this section.

Crystallographic Analysis of Indole Derivatives

X-ray crystallography is a technique that can be used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, bond lengths, and bond angles. This technique is considered the gold standard for structural determination.

Should crystallographic data become available, this section would detail the crystal system, space group, and key structural parameters.

Computational Chemistry and in Silico Investigations of 1 2,5,6 Trichloro 1h Indol 3 Yl Ethanone and Analogs

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies for indole (B1671886) derivatives, including halogenated structures analogous to 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone, are crucial for understanding their dynamic behavior and conformational possibilities. Techniques such as molecular dynamics (MD) simulations allow researchers to observe the movement of the molecule over time, providing insights into its flexibility, stability, and interaction with its environment, such as a solvent or a biological receptor.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The presence of three chlorine atoms, which are highly electronegative, significantly impacts the electronic landscape of the indole ring, creating regions of positive and negative electrostatic potential. This charge distribution is critical for the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets. The acetyl group at the 3-position further influences the electronic properties, acting as a potential hydrogen bond acceptor. Analysis of the HOMO-LUMO energy gap can provide information about the molecule's chemical reactivity and kinetic stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery to understand how a ligand, such as this compound or its analogs, might interact with a protein target. nih.goveurekalert.org

Studies on various indole derivatives have demonstrated their potential to bind to a range of pharmacological targets. nih.gov For example, docking studies have been performed on indole derivatives targeting enzymes like enoyl-ACP reductase from M. tuberculosis and cyclooxygenase-2 (COX-2). eurekalert.orgajchem-a.com These simulations provide a static picture of the binding mode at the molecular level.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. ajchem-a.com For indole derivatives, these simulations reveal how the molecule fits into the binding pocket of a receptor. The orientation is dictated by a combination of steric and electronic factors. The trichlorinated benzene (B151609) portion of this compound would likely engage in hydrophobic and halogen bonding interactions, while the N-H group of the indole and the carbonyl oxygen of the ethanone (B97240) group can act as hydrogen bond donors and acceptors, respectively.

Table 1: Predicted Binding Affinities of Sample Indole Analogs against COX-2 Note: This data is representative of indole derivatives from research and not specific to this compound.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
Indole Analog ACOX-2-11.35
Indole Analog BCOX-2-10.80
Indole Analog CCOX-2-10.40
Meloxicam (Reference)COX-2-6.89

This table is generated based on data for analogous compounds to illustrate the concept. ajchem-a.com

A critical output of docking simulations is the identification of specific amino acid residues within the target's binding site that are crucial for the interaction. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and halogen bonds. For example, in docking studies of indole derivatives with the COX-2 enzyme, key interactions were observed with residues such as ARG120, TYR355, and ALA527. ajchem-a.com The tryptophan residue itself, a natural indole, is known to be important in the active sites of metalloenzymes, participating in electron-transfer pathways. mdpi.com Understanding these key interactions is fundamental for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govscispace.com This approach is predicated on the idea that the structure of a molecule dictates its activity. nih.gov

QSAR models are developed using a dataset of compounds with known activities. bio-hpc.eu Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic, steric, hydrophobic, or topological. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. semanticscholar.orgresearchgate.net

For halogenated compounds like this compound, QSAR models have been successfully developed to predict activities such as endocrine disruption potential. nih.govresearchgate.net The reliability of a QSAR model is assessed through various statistical metrics, including the correlation coefficient (r²) for the training set and the cross-validation coefficient (q²) which indicates the model's predictive power. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. bio-hpc.eunih.gov

Table 2: Statistical Parameters for a Representative QSAR Model of Indole Derivatives Note: This data is illustrative of typical QSAR model validation and not specific to this compound.

Model TypeCorrelation Coefficient (r²)Cross-validation Coefficient (q²)Predictive r² (r²_pred)
CoMFA_SE0.9250.590Not Reported
CoMSIA_EAD0.9290.767Not Reported
GFA-MLR0.8860.786Not Reported
GFA-ANN0.8980.888Not Reported

This table is generated based on data from QSAR studies on analogous indole derivatives to illustrate the concept. nih.govresearchgate.net

Identification of Physicochemical Descriptors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in identifying the key physicochemical properties that govern the biological activity of a series of compounds. nih.gov For indole derivatives, a range of descriptors, including steric, electronic, and hydrophobic parameters, have been shown to be crucial for their biological effects. nih.goveurjchem.commdpi.com

The biological activity of this compound is likely influenced by several key physicochemical descriptors, largely dictated by its trichlorinated indole core. The presence of three chlorine atoms on the indole ring significantly impacts the molecule's electronic and hydrophobic character. Chlorine is an electron-withdrawing group, which can modulate the electron density of the indole ring system and affect its interactions with biological targets.

Furthermore, the substitution pattern of the chlorine atoms at positions 2, 5, and 6 will introduce specific steric constraints that can influence the binding affinity of the molecule to its target protein. The hydrophobicity of the compound, which is expected to be high due to the chlorine atoms, is another critical factor that often correlates with biological activity. In some cases, increased halogenation has been associated with enhanced biological activity in indole analogs. nih.gov

A summary of the key physicochemical descriptors for this compound and their potential influence on its activity is presented in the table below.

Physicochemical DescriptorPredicted Value/InfluenceRationale
Molecular Weight ( g/mol ) 276.49The presence of three chlorine atoms significantly increases the molecular weight.
LogP (o/w) HighThe three chlorine atoms are highly lipophilic, leading to a significant increase in the octanol-water partition coefficient.
Hydrogen Bond Donors 1The N-H group of the indole ring acts as a hydrogen bond donor.
Hydrogen Bond Acceptors 1The carbonyl oxygen of the ethanone group acts as a hydrogen bond acceptor.
Polar Surface Area (Ų) ~40-50The polar surface area is primarily contributed by the N-H and C=O groups.
Electron Density ModulatedThe electron-withdrawing nature of the chlorine atoms reduces the electron density of the indole ring.
Steric Hindrance IncreasedThe chlorine atoms at positions 2, 5, and 6 introduce steric bulk, which can affect binding to target sites.

Note: The values in this table are estimated based on the structure of this compound and general principles of computational chemistry.

Computational Drug-Likeness and Pharmacokinetic Predictions

In silico tools are widely used to predict the drug-like properties and pharmacokinetic profiles of new compounds, helping to identify candidates with a higher probability of success in clinical trials. nih.govresearchgate.net

Drug-Likeness Assessment

A key aspect of computational drug design is the assessment of a molecule's "drug-likeness," often evaluated using guidelines such as Lipinski's Rule of Five. researchgate.netresearchgate.net This rule suggests that orally active drugs generally possess a molecular weight of less than 500 Daltons, a logP not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. etflin.com

An evaluation of this compound against Lipinski's Rule of Five is detailed in the table below.

Lipinski's Rule of Five ParameterPredicted ValueCompliance
Molecular Weight (Da) 276.49Yes (< 500)
LogP (o/w) < 5Likely Yes
Hydrogen Bond Donors 1Yes (< 5)
Hydrogen Bond Acceptors 1Yes (< 10)
Number of Violations 0Likely Compliant

Note: The values in this table are calculated or estimated for this compound.

Based on this initial assessment, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Pharmacokinetic (ADMET) Predictions

Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netmdpi.com These predictions are crucial for early-stage identification of potential liabilities.

A summary of the predicted ADMET properties for this compound is provided below.

ADMET PropertyPredicted OutcomePotential Implications
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier (BBB) PermeabilityPermeableThe compound may be able to cross the BBB and exert effects on the central nervous system.
Distribution
Plasma Protein BindingHighThe high lipophilicity suggests strong binding to plasma proteins, which could affect the free drug concentration.
Metabolism
CYP450 InhibitionPotential InhibitorIndole derivatives are known to interact with cytochrome P450 enzymes; the trichloro-substitution may enhance this effect.
Excretion
Renal ExcretionLow (as parent drug)The compound is likely to be extensively metabolized before excretion.
Toxicity
Ames MutagenicityPotential ConcernPolyhalogenated aromatic compounds can sometimes show mutagenic potential.
hERG InhibitionPotential ConcernA common toxicity liability for many small molecules.

Note: The predictions in this table are based on in silico models and data from analogous compounds. Experimental validation is required to confirm these findings.

Structure Activity Relationship Sar Studies of 1 2,5,6 Trichloro 1h Indol 3 Yl Ethanone Derivatives

Impact of Halogen Substitution Patterns (e.g., Trichloro) on Biological Activity

The presence, number, and position of halogen substituents on the indole (B1671886) ring are pivotal determinants of biological activity. Halogenation can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its interaction with biological targets.

Studies on various indole derivatives have consistently shown that halogen substitution can enhance potency. For instance, in the development of antifungal agents, the introduction of halogen atoms such as iodine, chlorine, or bromine at the C-5 position of the indole ring has been found to be crucial for exhibiting significant activity. mdpi.comnih.gov Research on 3-indolyl-3-hydroxy oxindole derivatives demonstrated that compounds with a halogen at the 5-position of either the oxindole or the indole ring displayed superior antifungal effects against several plant pathogenic fungi. mdpi.com Dihalogenated compounds, in particular, often exhibit enhanced biological activity compared to their non-halogenated or monohalogenated counterparts. mdpi.com

The table below summarizes the antifungal activity of various halogenated indole derivatives, illustrating the importance of substitution patterns.

Compound IDIndole Ring SubstitutionTarget FungusActivity (EC50 mg/L)
3t5-BrR. solani6.55
3u5-IR. solani3.44
3v5,7-di-BrR. solani4.89
ControlUnsubstitutedR. solani>50

Data sourced from studies on 3-indolyl-3-hydroxy oxindole derivatives, demonstrating the impact of halogenation. mdpi.com

Influence of the Ethanone (B97240) Moiety at C-3 on Activity Profiles

The 3-acetylindole (B1664109) scaffold is a foundational starting point for the synthesis of a multitude of biologically active compounds, including those with anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net The ethanone (acetyl) group at the C-3 position is not merely a passive structural feature; it plays an active role in defining the molecule's chemical reactivity and biological interactions.

The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, a critical interaction for binding to many biological receptors and enzymes. nih.gov Furthermore, the acetyl group serves as a versatile chemical handle, allowing for a wide range of structural modifications to develop extensive libraries of derivatives. semanticscholar.orgresearchgate.net For example, it can undergo condensation reactions, such as in the synthesis of chalcones, which are precursors to various heterocyclic compounds with significant antioxidant activity. nih.gov

In palladium-catalyzed C-H activation reactions, the C3-carbonyl group can function as a directing group, guiding further functionalization of the indole ring at specific positions, such as C4. nih.govacs.org Interestingly, in NH-free indoles, the reaction can be followed by an unusual migration of the acetyl group from the C-3 to the C-2 position, highlighting the chemical versatility imparted by this moiety. nih.govacs.org This reactivity underscores the importance of the ethanone group as a key element for creating structural diversity and developing new bioactive agents.

Effects of N-Substitution on the Indole Ring

Modification at the N-1 position of the indole ring is a widely employed strategy in medicinal chemistry to modulate the pharmacological properties of indole derivatives. The presence or absence of a substituent on the indole nitrogen, as well as the nature of that substituent (e.g., alkyl, aryl, benzyl), can profoundly affect a compound's activity, selectivity, and pharmacokinetic profile.

For instance, the N-H bond of an unsubstituted indole can act as a hydrogen bond donor, which can be a crucial interaction for binding to certain biological targets. nih.gov Conversely, replacing this hydrogen with an alkyl or aryl group can enhance lipophilicity, potentially improving cell membrane permeability. N-alkylation can also prevent certain chemical transformations; in palladium-catalyzed reactions of 3-acetylindoles, N-alkylated derivatives undergo C4-arylation without the acetyl group migration that is observed in NH-free indoles. nih.govacs.org

In the context of antifungal activity, a study on 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives, which are synthesized from 3-acylindoles, showed that the N-benzyl group was a key component of the most active compounds. nih.gov This suggests that a larger, aromatic substituent at the N-1 position can be beneficial for certain biological activities. The choice of N-substituent—ranging from a simple methyl group to a more complex aryl group—is therefore a critical consideration in the design of indole-based therapeutic agents. mdpi.com

The table below shows the antifungal activity of N-1 substituted indole derivatives against Candida albicans, highlighting the influence of the substituent.

Compound IDN-1 SubstituentR1 Group at C-3Activity (MIC μg/mL)
35b4-FluorobenzylMethyl4
35e2,4-DichlorobenzylMethyl4
35g4-ChlorobenzylMethyl2
38a4-FluorobenzylPhenyl6

Data derived from a study on 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives. The R1 group refers to the substituent on the carbonyl carbon of the precursor 3-acylindole. nih.gov

Modifications to the Acetyl Group and Their Biological Implications

The acetyl group at the C-3 position is a prime site for chemical modification to explore SAR and optimize biological activity. Alterations to this moiety can influence the compound's size, shape, polarity, and ability to interact with target proteins.

A common strategy involves using the acetyl group as a building block for more complex side chains. For example, the Claisen-Schmidt condensation of 3-acetylindole with various aldehydes produces indole-based chalcones. nih.gov These chalcones can then be cyclized to form a variety of heterocyclic derivatives, such as pyrimidines and pyrazoles, which have shown significant antioxidant properties. nih.gov This demonstrates that extending the acetyl group into a larger, conjugated system can lead to new biological activities.

Another approach involves modifying the carbonyl group itself or the adjacent methyl group. The reduction of the carbonyl to a hydroxyl group, for instance, changes its electronic properties and hydrogen bonding capacity. researchgate.net The synthesis of indole/1,2,4-triazole hybrids uses the acetyl group as a linker to attach the triazole ring, creating compounds with potential as tubulin polymerization inhibitors. mdpi.com The introduction of an acetyl group has also been shown to induce or significantly enhance antimicrobial activity in other heterocyclic systems, suggesting the group itself is a potent pharmacophore. nih.gov These examples underscore that modifications to the acetyl group are a fruitful avenue for the discovery of novel bioactive agents.

Rational Design of Derivatives Based on SAR Findings

The systematic exploration of SAR provides the foundation for the rational design of new derivatives with improved potency, selectivity, and drug-like properties. By understanding which structural features are critical for activity, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful tools in this process.

For example, 2D-QSAR modeling has been successfully applied to a series of 3-indolyl derivatives designed as antioxidants. nih.govmdpi.com These studies can identify key molecular descriptors that correlate with biological activity, guiding the design of new compounds. In one such study, a novel series of compounds was designed by pairing indole and thiophene heterocycles. QSAR modeling was used to predict the most promising candidates for synthesis and testing, leading to the identification of a compound with antioxidant activity superior to the standard, ascorbic acid. nih.gov

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional understanding of the SAR. nih.gov These models can map out the steric and electrostatic fields around the molecule that are favorable or unfavorable for activity, providing a detailed roadmap for structural optimization. Such computational approaches, grounded in experimental SAR data, are indispensable for the modern, rational design of potent and selective 3-acetylindole-based therapeutic agents. nih.govmdpi.com

Pharmacological Target Identification and Validation

Enzyme Inhibition Studies (e.g., COX-2, IDO, CA IX, PfDHODH)

There is no publicly available research that has investigated the inhibitory activity of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone against key enzymes such as Cyclooxygenase-2 (COX-2), Indoleamine 2,3-dioxygenase (IDO), Carbonic Anhydrase IX (CA IX), or Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). As a result, its potential as an inhibitor for these targets remains uncharacterized.

Receptor Binding Assays and Ligand-Receptor Interactions

Information regarding the binding affinity and interaction of this compound with any specific biological receptors is not documented in the current scientific literature. No receptor binding assays or detailed studies on its ligand-receptor interactions have been published.

Cellular Pathway Modulation Investigations

There are no available studies that describe the effects of this compound on any cellular signaling pathways. Investigations into how this compound might modulate cellular functions or signaling cascades have not been reported.

Due to the absence of research data for this specific compound, a detailed article on its pharmacological properties as outlined cannot be generated at this time.

Potential Applications in Pre Clinical Drug Discovery and Development

Role as a Lead Compound or Scaffold for Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The indole (B1671886) scaffold itself is a well-established starting point for the development of new drugs. Derivatives of 1-(1H-indol-1-yl)ethanone, a structurally related class of compounds, have been identified as promising lead compounds for the treatment of castration-resistant prostate cancer by inhibiting CBP/EP300 bromodomains. This highlights the potential of the indol-ethanone core to serve as a foundation for developing targeted therapies.

Below is an illustrative table of how different indole-based scaffolds have been explored as lead compounds for various therapeutic targets.

Indole Scaffold DerivativeTherapeutic TargetPotential Application
1-(1H-indol-1-yl)ethanone DerivativesCBP/EP300 BromodomainsProstate Cancer
Indole-based Tubulin InhibitorsTubulinCancer
Indole-based ROCK InhibitorsROCK1/ROCK2Glaucoma, Cardiovascular Disease
Indole-based COX-2 InhibitorsCOX-2 EnzymeInflammation and Pain

Strategies for Optimizing Indole-Based Drug Candidates

Once a lead compound is identified, the next step is lead optimization, a process where the chemical structure of the lead is modified to improve its efficacy, selectivity, and pharmacokinetic properties. For an indole-based candidate like 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone, several optimization strategies could be employed.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule—the indole core, the ethanone (B97240) side chain, and the chlorine substituents—researchers can understand how each component contributes to the compound's biological activity. For instance, the ethanone group at the 3-position could be modified to other functional groups to explore different binding interactions with a target protein.

Computational methods, such as molecular docking and free energy perturbation (FEP) calculations, can guide the optimization process. These techniques allow for the virtual screening of potential modifications and predict how they might affect the compound's binding affinity and selectivity. This in silico approach can help prioritize the synthesis of the most promising derivatives, thereby accelerating the optimization process. For example, FEP calculations have been successfully used to optimize the heterocycle and substituents in other drug discovery projects.

Exploration of Analogues for Enhanced Specificity and Potency

The synthesis and evaluation of analogues are central to lead optimization. For this compound, this would involve creating a library of related compounds with variations in the substitution pattern. For example, the chlorine atoms could be replaced with other halogens like fluorine or bromine to fine-tune the electronic and steric properties of the molecule. The positions of the halogens could also be varied to explore different regions of the target's binding pocket.

Furthermore, the indole core itself can be modified. Bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, is a common strategy. For instance, the indole nitrogen could be repositioned, or the indole ring could be replaced with other heterocyclic systems like azaindoles to improve properties such as solubility or metabolic stability. The goal is to identify analogues with an improved therapeutic index—a measure of a drug's safety and efficacy.

The table below illustrates potential analogue strategies for a hypothetical lead compound like this compound.

Modification StrategyRationaleDesired Outcome
Varying Halogen Substituents (e.g., F, Br)Modulate lipophilicity and halogen bonding potentialImproved potency and selectivity
Altering Halogen PositionProbe different regions of the binding pocketEnhanced binding affinity
Modifying the Ethanone Side ChainExplore different hydrogen bonding and steric interactionsIncreased target engagement
Bioisosteric Replacement of Indole CoreImprove physicochemical and pharmacokinetic propertiesBetter drug-like properties

Through these iterative cycles of design, synthesis, and testing, a lead compound can be transformed into a clinical candidate with the desired profile for further development.

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Synthetic Routes

The efficient and versatile synthesis of 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone and its analogs is fundamental for extensive preclinical evaluation. While classical methods like Friedel-Crafts acylation of the indole (B1671886) nucleus are established for synthesizing 3-acylindoles, future research should focus on developing more innovative and efficient synthetic strategies. researchgate.netmdpi.comresearchgate.net

Future synthetic explorations could include:

Late-Stage Halogenation: Developing selective chlorination methods for pre-functionalized indole-3-ethanone precursors. This would allow for the rapid generation of a library of polychlorinated analogs for structure-activity relationship (SAR) studies.

Transition-Metal Catalyzed Cross-Coupling Reactions: Employing modern cross-coupling strategies to introduce the trichloroindole moiety or the ethanone (B97240) group could offer a more modular and flexible synthetic approach.

Flow Chemistry and Photoredox Catalysis: These modern synthetic technologies can offer improved reaction efficiency, scalability, and access to novel chemical space that may not be achievable through traditional batch chemistry.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Improved Friedel-Crafts Acylation Well-established; readily available starting materials.Regioselectivity issues with polysubstituted indoles; harsh reaction conditions.
Late-Stage Halogenation Rapid diversification of analogs; efficient for SAR studies.Control of regioselectivity; potential for over-halogenation.
Cross-Coupling Methodologies High modularity and flexibility; milder reaction conditions.Catalyst cost and sensitivity; precursor availability.
Flow Chemistry Enhanced safety and scalability; precise control over reaction parameters.Specialized equipment required; optimization of flow conditions.

Advanced Mechanistic Studies

Understanding the precise mechanism of action is crucial for the rational development of any therapeutic agent. For a compound like this compound, which belongs to a class of compounds known to have anticancer properties, elucidating its molecular targets and cellular effects is a priority. nih.gov

Key areas for advanced mechanistic investigation include:

Target Identification and Validation: Utilizing chemoproteomics and other target identification platforms to pinpoint the primary protein targets of the compound. Given that many indole derivatives are kinase inhibitors, a comprehensive kinase screen would be a logical starting point. nih.gov

Elucidation of Cytotoxic Pathways: Investigating the downstream cellular consequences of target engagement, such as the induction of apoptosis, cell cycle arrest, or other forms of cell death. nih.gov This would involve techniques like flow cytometry, western blotting for key signaling proteins, and gene expression profiling.

Bioreductive Activation Studies: For some quinone-containing indole structures, bioreductive activation under hypoxic conditions, often found in solid tumors, is a key part of their mechanism. Investigating whether this compound undergoes similar metabolic activation could reveal a selective tumor-targeting mechanism. nih.gov

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced development of drug resistance. mdpi.com Preclinical studies should therefore explore the potential for synergistic interactions between this compound and existing chemotherapeutic agents or targeted therapies.

Potential combination strategies to investigate include:

Combination with Standard Chemotherapy: Assessing for synergistic cytotoxicity when combined with conventional chemotherapeutic drugs like taxanes, platinum-based agents, or topoisomerase inhibitors.

Combination with Targeted Therapies: Exploring synergy with inhibitors of key oncogenic signaling pathways (e.g., EGFR, BRAF, PI3K) that are often dysregulated in cancer.

Overcoming Drug Resistance: Investigating whether this compound can re-sensitize drug-resistant cancer cell lines to therapies they have become refractory to. nih.gov

The table below outlines a potential framework for these synergistic studies:

Combination Agent ClassRationale for SynergyExample In Vitro Model
DNA Damaging Agents (e.g., Cisplatin) Inhibition of DNA repair pathways by the indole compound.Ovarian or lung cancer cell lines.
Microtubule Inhibitors (e.g., Paclitaxel) Complementary mechanisms of cell cycle arrest.Breast or prostate cancer cell lines.
Kinase Inhibitors (e.g., Erlotinib) Dual blockade of parallel or downstream signaling pathways.Non-small cell lung cancer or pancreatic cancer cell lines.
Immune Checkpoint Inhibitors Modulation of the tumor microenvironment to enhance immune response.Co-culture systems with immune cells.

Development of New Biological Assays for Target Validation

Robust and reliable biological assays are essential for validating the molecular target(s) of this compound and for screening analog libraries for improved potency and selectivity.

Future efforts in assay development should focus on:

Target-Based Cellular Assays: Once a primary target is identified (e.g., a specific kinase), developing cell-based assays to measure the direct engagement and inhibition of this target in a physiological context. This could include cellular thermal shift assays (CETSA) or NanoBRET target engagement assays.

Phenotypic Screening Platforms: Utilizing high-content imaging and other phenotypic screening approaches to identify compounds that induce a desired cellular phenotype (e.g., apoptosis in cancer cells) without prior knowledge of the molecular target.

Biomarker Discovery and Assay Development: Identifying and developing assays for pharmacodynamic biomarkers that can be used in subsequent preclinical animal models and potentially in future clinical trials to monitor drug activity. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2,5,6-trichloro-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 2,5,6-trichloroindole with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Optimization includes:
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-acylation .
  • Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.
  • Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexane/EtOAc gradient) improves purity .
  • Monitoring : TLC and GC-MS track reaction progress and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign indole protons (e.g., NH at δ 10–12 ppm) and ketone carbonyl (δ ~200 ppm). Chlorine substituents deshield adjacent protons .
  • IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and indole NH (~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and chlorine isotope patterns .
  • X-ray crystallography (if crystalline): SHELX software refines crystal structures to confirm substituent positions .

Q. How can researchers mitigate hazards associated with chlorinated byproducts during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods to handle volatile chlorinated intermediates (e.g., chloroacetyl chloride) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic residues with bicarbonate before incineration or EPA-approved chemical waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of electrophilic substitutions on the indole core?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models electron density maps to identify electrophilic attack sites (e.g., C3 vs. C2 positions) .
  • Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic regions (e.g., C3 in trichloroindole derivatives) using VMD or PyMOL .
  • Transition State Analysis : IRC pathways in QM/MM simulations validate experimental regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Differentiates overlapping signals in crowded aromatic regions (e.g., H5 vs. H6 protons) .
  • Isotopic Labeling : ¹³C-labeled acetyl groups clarify carbonyl connectivity in complex mixtures .
  • Comparative XRD : Overlay crystal structures of analogs to identify conformational differences .

Q. How does the trichloro substitution pattern influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • LogP Measurements : HPLC-derived partition coefficients correlate chlorine’s hydrophobicity with membrane permeability .
  • Docking Studies : AutoDock Vina predicts binding affinities to targets like nuclear receptors (e.g., LRH-1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.